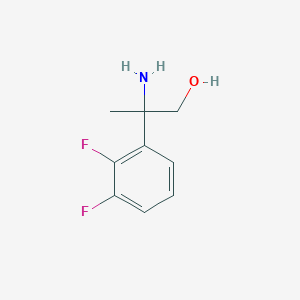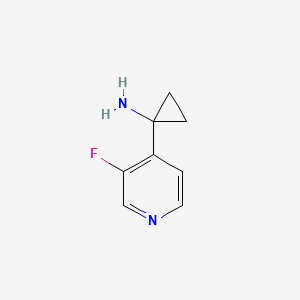![molecular formula C12H22Cl3N3O B13528130 Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a dimethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.
Introduction of the Dimethylamine Group: The dimethylamine group is added via reductive amination, where a dimethylamine source reacts with an aldehyde or ketone intermediate.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
科学研究应用
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in studies to understand the mechanism of action of various biological processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds containing the pyridine ring, such as 2-aminopyridine and 4-methylpyridine.
Dimethylamine Derivatives: Compounds containing the dimethylamine group, such as dimethylamine hydrochloride and N,N-dimethylformamide.
Uniqueness
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is unique due to its combination of the pyrrolidine, pyridine, and dimethylamine groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry.
属性
分子式 |
C12H22Cl3N3O |
|---|---|
分子量 |
330.7 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(4-pyrrolidin-3-yloxypyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-15(2)9-10-7-11(4-6-14-10)16-12-3-5-13-8-12;;;/h4,6-7,12-13H,3,5,8-9H2,1-2H3;3*1H |
InChI 键 |
IIXGGSPSAUOTDD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)



![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)




![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

